1-Phenylacenaphthylene

Hydralumination Organometallic Chemistry Steric Effects

Unlike parent acenaphthylene or 1-methyl analogs, 1-Phenylacenaphthylene offers distinct steric and electronic properties that dramatically alter reaction outcomes in hydralumination and ozonolysis, evidenced by its non-linear reactivity profile. This makes it an essential mechanistic probe for deconvoluting steric from electronic effects in organometallic catalysis. Procure this specific derivative to ensure reproducible, predictable results in ligand design for olefin polymerization precatalysts and π-extended materials for organic electronics—applications where substituting analogs leads to failed transformations or inferior performance.

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 4044-56-8
Cat. No. B15397830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylacenaphthylene
CAS4044-56-8
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C18H12/c1-2-6-13(7-3-1)17-12-15-10-4-8-14-9-5-11-16(17)18(14)15/h1-12H
InChIKeyRGYRCSKRQNNKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylacenaphthylene (CAS 4044-56-8): Core Structural and Functional Profile for Research Procurement


1-Phenylacenaphthylene (C18H12, MW 228.3 g/mol) is a polycyclic aromatic hydrocarbon (PAH) consisting of a phenyl group attached to the 1-position of an acenaphthylene core . As a 1-substituted acenaphthylene derivative, it exhibits fundamentally distinct steric and electronic properties compared to the parent acenaphthylene and its alkyl-substituted analogs, which drive its specialized applications in mechanistic studies, catalysis, and materials research . Its synthesis has been reported via thermal rearrangement of fuchsone [1] and other methods, establishing its role as a building block and mechanistic probe .

The Procurement Risk: Why 1-Phenylacenaphthylene Cannot Be Substituted by Acenaphthylene or Other 1-Substituted Analogs


The presence and nature of the 1-position substituent on the acenaphthylene core profoundly modulates its chemical reactivity, steric profile, and electronic properties . The parent acenaphthylene, 1-methylacenaphthylene, and 1-phenylacenaphthylene exhibit distinct and often non-linear behavior in reactions such as hydralumination and ozonolysis, driven by steric bulk rather than simple electronic effects [1]. This means substituting one for another can lead to dramatically different reaction rates, product distributions, or even complete failure of the intended transformation. The quantitative evidence below establishes the performance boundaries that necessitate the procurement of the specific 1-phenyl derivative for certain applications [2].

Quantitative Differentiation of 1-Phenylacenaphthylene: A Comparative Performance Analysis for Informed Procurement


Reactivity Ranking in Hydralumination: Steric vs. Electronic Control

In a direct head-to-head study of cyclic olefins undergoing hydralumination with diisobutylaluminum hydride, the reactivity gradation was established as acenaphthylene > 1-methylacenaphthylene > 1-phenylacenaphthylene . The study concluded that reactivity for 1-substituted acenaphthylenes is controlled by steric effects, with the bulkier phenyl group conferring a lower reaction rate compared to the hydrogen or methyl-substituted analogs .

Hydralumination Organometallic Chemistry Steric Effects

Differential Ozonolysis Behavior: Solvent Assistance and Steric Shielding

A comparative study on the ozonolysis of acenaphthylene and 1-substituted derivatives revealed a significant divergence in mechanism based on substituent bulk [1]. While the parent acenaphthylene showed a marked increase in ozonide yield when moving from aprotic to protic solvents (indicating solvent-assisted stabilization), this effect was absent for 1-phenylacenaphthylene [1]. The bulky phenyl group effectively shields the reaction center, preventing solvent participation and altering the product formation pathway [1].

Ozonolysis Reaction Mechanism Steric Effects

Regiochemical Outcome in Ozonide Fragmentation: Electronic vs. Steric Control

The fragmentation pattern of the primary ozonide differs between 1-methylacenaphthylene and 1-phenylacenaphthylene, a consequence of the substituent's steric and electronic influence [1]. The study demonstrates that fragmentation of the primary ozonide from both derivatives occurs such that the hydroperoxide resides on the more substituted carbon, but the phenyl group's unique properties dictate a specific regiochemical outcome that would not be replicated by a smaller alkyl group like methyl [1].

Ozonolysis Regioselectivity Reaction Mechanism

Catalytic Precursor Performance in Ethylene Polymerization: Impact of Backbone Substitution

While the core acenaphthylene backbone is crucial for high-performance nickel-based ethylene polymerization precatalysts, the introduction of a phenyl group at the 5-position (a structural analog of 1-phenylacenaphthylene) significantly enhances performance [1]. Compared to a benchmark Brookhart catalyst, precatalysts with a phenyl-substituted acenaphthene backbone achieved superior activity, thermostability, and produced polyethylene elastomers with higher molecular weight and branching [1]. For instance, the Ni2/EASC system maintained an activity of 4.52 × 10^6 g PE/(mol Ni·h) even at 100 °C [1].

Ethylene Polymerization Nickel Catalysis Polyethylene Elastomer

Validated Application Scenarios for 1-Phenylacenaphthylene in Advanced Research


Mechanistic Probes in Sterics-Controlled Reactions

Given its established lower reactivity in hydralumination compared to acenaphthylene and 1-methylacenaphthylene, 1-phenylacenaphthylene serves as a critical substrate for deconvoluting steric from electronic effects in organometallic reactions . Researchers investigating the mechanisms of hydrometalation or other addition reactions can use this compound to probe the steric tolerance of a new catalyst or reagent system, as its reactivity is primarily governed by the bulk of the phenyl group.

Synthesis of Defined Oxidative Cleavage Products

The distinct behavior of 1-phenylacenaphthylene in ozonolysis—specifically the absence of protic solvent assistance and its unique regiochemical outcome—makes it a valuable starting material for the synthesis of specific oxygenated polycyclic frameworks . In contrast to acenaphthylene, where solvent can influence product distribution, 1-phenylacenaphthylene offers a more predictable and sterically dictated reaction pathway, which is advantageous for the targeted synthesis of complex molecules.

Ligand Precursor for High-Performance Polymerization Catalysts

The demonstrated success of phenyl-substituted acenaphthene backbones in creating nickel precatalysts with enhanced thermostability and activity for ethylene polymerization strongly supports the use of 1-phenylacenaphthylene as a precursor in ligand design . Researchers developing new catalysts for olefin polymerization can functionalize 1-phenylacenaphthylene to create sterically demanding ligand architectures that may impart superior high-temperature performance and control over polymer microstructure, similar to those achieving activities >10^6 g PE/(mol·h) at 100 °C.

Structural Unit in π-Conjugated Materials

Acenaphthylene moieties are employed in arene-fused phosphole derivatives to tune optical and electron-transport properties for organic electronics . The phenyl substituent on 1-phenylacenaphthylene offers a site for further functionalization or can act as a solubilizing group, making it a versatile building block for synthesizing π-extended materials, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where precise control over molecular packing and energy levels is critical.

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